4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, ethoxy, and iodo substituents
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFIO3/c1-2-21-15-7-10(8-20)6-14(19)16(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOZOUFZGCNPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (chloro, fluoro, and iodo) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A simpler compound with similar halogen substituents.
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid: Another compound with a similar structure but different functional groups.
2-Chloro-6-fluorobenzyl chloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C16H15ClFIO3
- Molecular Weight : 405.65 g/mol
- CAS Number : Not explicitly listed in the search results, but related compounds can be referenced.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is a significant regulator of insulin signaling. Inhibitors of PTP1B are being explored for their potential in treating type 2 diabetes mellitus (T2DM) and obesity. The structural analogs have shown promising results in enhancing insulin-stimulated glucose uptake without significant cytotoxicity .
- Factor XIa Inhibition : Some derivatives of similar compounds have been evaluated for their ability to inhibit Factor XIa, a target for anticoagulant therapy. The inhibition mechanism involves binding to the active site of the enzyme, which is crucial in the coagulation cascade .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
- Antidiabetic Activity : Compounds with similar structures have been shown to enhance glucose uptake in muscle cells by modulating insulin signaling pathways. For instance, a related compound exhibited an IC50 value of 0.07 μM against PTP1B, indicating strong inhibitory activity .
Case Studies
- Diabetes Model : A study involving a series of benzamide derivatives similar to our compound showed that modifications could lead to significant improvements in insulin sensitivity and glucose metabolism in diabetic mice models .
- Anticoagulant Properties : Research on Factor XIa inhibitors has led to the development of several promising candidates that may provide therapeutic alternatives to traditional anticoagulants, potentially reducing bleeding risks associated with current treatments .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
